2-chloro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
Description
2-Chloro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold, a fused heterocyclic system known for its role in modulating biological activity. The compound includes a chlorinated benzene sulfonamide group linked to a methyl-substituted phenyl ring, which is further connected to the thiazolo-pyridine moiety. Sulfonamides are widely explored in medicinal chemistry due to their ability to inhibit enzymes (e.g., carbonic anhydrases, kinases) via interactions with the sulfonamide group’s hydrogen-bonding and electrostatic properties . The thiazolo[5,4-b]pyridine core enhances target affinity and selectivity, as seen in kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
2-chloro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S2/c1-12-11-13(18-22-16-6-4-10-21-19(16)26-18)8-9-15(12)23-27(24,25)17-7-3-2-5-14(17)20/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDQKDRTANCLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available substances. One common synthetic route involves the following steps :
Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the reaction of 2-chloropyridine with thioamide derivatives under specific conditions to form the thiazolo[5,4-b]pyridine core.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through the reaction of the thiazolo[5,4-b]pyridine intermediate with sulfonyl chloride derivatives.
Final Coupling Reaction: The final step involves coupling the intermediate with 2-chloro-N-(2-methylphenyl)benzene-1-sulfonamide under appropriate conditions to obtain the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
2-chloro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-chloro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a phosphoinositide 3-kinase (PI3K) inhibitor, making it a valuable candidate for the development of anticancer drugs.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. As a PI3K inhibitor, the compound binds to the active site of the enzyme, preventing its activity. This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth and survival. The compound’s electron-deficient aryl group enhances its binding affinity to the enzyme through stronger charged interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Insights
A. Heterocyclic Core Variations
- Thiazolo[5,4-b]pyridine vs. Triazolo Systems :
The thiazolo[5,4-b]pyridine core (target compound, ) provides enhanced π-π stacking and hydrophobic interactions compared to triazolo systems (). Triazolo derivatives often exhibit higher solubility due to increased nitrogen content but may reduce membrane permeability .
B. Substituent Effects
- Sulfonamide vs. Carboxamide :
Sulfonamide-containing compounds (target, ) are more acidic (pKa ~10–11) than carboxamides (pKa ~15–17), influencing target binding and bioavailability. For example, the sulfonamide in the target compound likely enhances interactions with catalytic zinc ions in metalloenzymes . - Chloro vs. Methoxy/Ethoxy Groups : Chlorine’s electronegativity improves target affinity in enzyme pockets, while methoxy/ethoxy groups () increase solubility but may reduce potency due to steric hindrance .
Biological Activity
The compound 2-chloro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). MALT1 is implicated in various autoimmune diseases and cancers, making this compound a candidate for therapeutic development.
Chemical Structure
The structural formula of the compound can be expressed as follows:
This indicates the presence of a chloro group, a thiazolo-pyridine moiety, and a sulfonamide functional group, which are critical for its biological activity.
Research indicates that compounds similar to This compound may function as MALT1 inhibitors. MALT1 plays a crucial role in T-cell receptor signaling and NF-kB activation. By inhibiting MALT1, these compounds can potentially modulate immune responses and exhibit anti-inflammatory properties.
In Vitro Studies
In vitro studies have shown that sulfonamide derivatives can affect various biological pathways. For instance:
- Antimicrobial Activity : Similar thiazole derivatives have demonstrated antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .
- Cardiovascular Effects : A study evaluating the effects of benzene sulfonamides on perfusion pressure using isolated rat heart models indicated that certain derivatives could significantly alter perfusion pressure and coronary resistance .
Case Studies
- MALT1 Inhibition : A case study involving the evaluation of thiazolo-pyridine derivatives demonstrated significant inhibition of MALT1 activity in cellular assays, leading to reduced cell proliferation in lymphoma models.
- Anticancer Activity : In another study, compounds structurally related to the target compound were tested against various cancer cell lines. Results indicated that these compounds exhibited selective cytotoxicity towards colorectal adenocarcinoma cells (Caco-2), with some derivatives achieving over 50% reduction in cell viability compared to controls .
Pharmacokinetics
Understanding the pharmacokinetic profile of This compound is essential for its therapeutic application. Theoretical models suggest that its absorption, distribution, metabolism, and excretion (ADME) properties are favorable for drug development.
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Half-life | Moderate |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Renal |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this sulfonamide-thiazolopyridine hybrid compound?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazolo[5,4-b]pyridine core via cyclization of substituted pyridine derivatives with thiourea or thioamides under acidic conditions .
- Step 2 : Introduction of the 2-methyl-4-aminophenyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution .
- Step 3 : Sulfonylation using 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the final product .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
- HPLC : ≥98% purity verification, with C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
- X-ray Crystallography : Resolves crystal packing and confirms sulfonamide-thiazolopyridine dihedral angles (e.g., 65–75°) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the sulfonylation step?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature (60–120°C), solvent polarity (DCM vs. DMF), and stoichiometry (1:1 to 1:1.5 sulfonyl chloride:amine) .
- Statistical Tools : Response surface methodology (RSM) identifies optimal conditions. For example, yields increase by 20% when using DMF at 80°C with a 1:1.2 ratio .
Q. How to resolve contradictions in bioactivity data across different assay models?
- Methodological Answer :
- Assay Validation : Compare IC₅₀ values in enzyme-based vs. cell-based assays (e.g., kinase inhibition vs. cytotoxicity) to identify off-target effects .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., 4-Cl vs. 4-CF₃ on the benzene ring) to correlate structure-activity relationships (SAR) .
- Computational Docking : Use AutoDock or Schrödinger Suite to model ligand-receptor interactions and explain potency variations .
Q. What strategies are effective for interpreting crystallography data of this compound’s polymorphs?
- Methodological Answer :
- Dihedral Angle Analysis : Measure angles between the thiazolopyridine and sulfonamide moieties to assess conformational flexibility (e.g., 72.5° in Form I vs. 68.3° in Form II) .
- Hydrogen Bonding Networks : Identify key interactions (e.g., N–H···O=S) stabilizing crystal lattices using Mercury software .
- Data Cross-Validation : Compare experimental PXRD patterns with simulated data from CIF files to confirm phase purity .
Q. How to design derivatives for improved metabolic stability without compromising target affinity?
- Methodological Answer :
- Substituent Engineering : Replace labile groups (e.g., methyl with trifluoromethyl on the phenyl ring) to reduce CYP450-mediated oxidation .
- Prodrug Approaches : Introduce hydrolyzable esters (e.g., tert-butyl) at the sulfonamide nitrogen to enhance solubility and slow clearance .
- In Silico ADMET Prediction : Use SwissADME or ADMET Predictor™ to prioritize derivatives with optimal logP (2.5–3.5) and low hERG liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
